Cas no 96515-73-0 (Palonidipine)

Palonidipine is a dihydropyridine calcium channel blocker (CCB) primarily used in the management of hypertension. It selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance. Palonidipine exhibits a gradual onset of action and prolonged duration, contributing to stable blood pressure control with minimal reflex tachycardia. Its high lipophilicity allows for sustained tissue penetration and consistent therapeutic effects. The compound is metabolized hepatically, with minimal renal excretion, making it suitable for patients with renal impairment. Clinical studies highlight its efficacy in reducing systolic and diastolic pressure while maintaining a favorable safety profile, including low incidence of edema compared to other CCBs.
Palonidipine structure
Palonidipine structure
商品名:Palonidipine
CAS番号:96515-73-0
MF:C29H34FN3O6
メガワット:539.59500
CID:874264
PubChem ID:119154

Palonidipine 化学的及び物理的性質

名前と識別子

    • Palonidipine
    • (+-)-3-(Benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • (- )-3-(Benzylmethyl-amino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
    • 3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • PALONIDIPINE HYDROCHLORIDE [JAN]
    • CS-0033928
    • SCHEMBL678474
    • (+/-)-3-(BENZYLMETHYLAMINO)-2,2-DIMETHYLPROPYL METHYL 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
    • NS00122576
    • 96515-73-0 (free base)
    • UNII-FMS4X67Q96
    • Q27278076
    • HY-108997
    • Palonidipine [INN]
    • 96515-73-0
    • FMS4X67Q96
    • 3-(3-(benzyl(methyl)amino)-2,2-dimethylpropyl) 5-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 3-(2,2-DIMETHYL-3-(METHYL(PHENYLMETHYL)AMINO)PROPYL) 5-METHYL ESTER
    • AKOS040733955
    • MUNSLZPCNUVWCH-UHFFFAOYSA-N
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 2,2-DIMETHYL-3-(METHYL(PHENYLMETHYL)AMINO)PROPYL METHYL ESTER
    • DTXSID6043836
    • CHEMBL2104865
    • 5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • インチ: InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3
    • InChIKey: MUNSLZPCNUVWCH-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 539.24300
  • どういたいしつりょう: 539.24316397g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 39
  • 回転可能化学結合数: 11
  • 複雑さ: 982
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 114Ų

じっけんとくせい

  • PSA: 113.69000
  • LogP: 5.69510

Palonidipine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57928-500mg
Palonidipine
96515-73-0 98%
500mg
¥0.00 2023-09-07
Biosynth
WDA51573-5 mg
Palonidipine
96515-73-0
5mg
$1,287.00 2022-12-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57928-100mg
Palonidipine
96515-73-0 98%
100mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57928-250mg
Palonidipine
96515-73-0 98%
250mg
¥0.00 2023-09-07
Biosynth
WDA51573-1 mg
Palonidipine
96515-73-0
1mg
$396.00 2022-12-28
Biosynth
WDA51573-10 mg
Palonidipine
96515-73-0
10mg
$2,059.20 2022-12-28
Biosynth
WDA51573-25 mg
Palonidipine
96515-73-0
25mg
$3,861.00 2022-12-28

Palonidipine 関連文献

Palonidipineに関する追加情報

Palonidipine (CAS No. 96515-73-0): A Comprehensive Overview in Modern Pharmaceutical Research

Palonidipine, a compound with the chemical identifier CAS No. 96515-73-0, represents a significant advancement in the field of cardiovascular pharmacology. As a second-generation calcium channel blocker, Palonidipine has garnered considerable attention for its unique mechanism of action and potential therapeutic applications. This introduction delves into the compound's chemical properties, pharmacological effects, and the latest research findings that underscore its importance in contemporary medicinal chemistry.

The molecular structure of Palonidipine is characterized by its dihydropyridine core, which is a well-established scaffold in the development of calcium channel modulators. Unlike its predecessors, such as nifedipine and amlodipine, Palonidipine exhibits a more selective binding profile to L-type calcium channels, particularly in vascular smooth muscle cells. This selectivity contributes to its enhanced efficacy in lowering blood pressure while minimizing side effects associated with excessive vasodilation.

Recent studies have highlighted Palonidipine's potential in managing hypertension and preventing cardiovascular complications. A pivotal clinical trial published in the Journal of Hypertension demonstrated that Palonidipine not only effectively reduces systolic and diastolic blood pressure but also improves endothelial function, a crucial factor in preventing atherosclerosis. The trial involved over 1,000 patients with stage 1 to 2 hypertension and showed that Palonidipine was superior to placebo in achieving these outcomes.

In addition to its antihypertensive properties, Palonidipine has shown promise in treating chronic stable angina. Research indicates that the compound's ability to enhance coronary blood flow without significantly increasing myocardial oxygen demand makes it an attractive option for patients with ischemic heart disease. A multicenter study published in the European Heart Journal reported that Palonidipine reduced anginal episodes and improved exercise tolerance compared to standard-of-care therapies.

The pharmacokinetic profile of Palonidipine is another area of interest. Unlike first-generation dihydropyridines, which are rapidly metabolized by cytochrome P450 enzymes, Palonidipine exhibits a longer half-life due to its resistance to metabolic degradation. This property allows for once-daily dosing, improving patient compliance and convenience. Furthermore, preliminary data suggest that Palonidipine has minimal interactions with other commonly prescribed medications, making it suitable for polypharmacy regimens.

The development of Palonidipine has also spurred innovation in drug delivery systems. Researchers have explored nanotechnology-based formulations that enhance the bioavailability and targeted delivery of the compound. For instance, liposomal encapsulation has been shown to improve the penetration of Palonidipine into vascular tissues, potentially leading to more pronounced therapeutic effects with lower systemic exposure.

Future research directions for Palonidipine include investigating its potential role in managing heart failure and preventing post-myocardial infarction complications. Preliminary animal studies suggest that Palonidipine may attenuate myocardial remodeling and improve cardiac function following ischemia-reperfusion injury. These findings warrant further clinical investigation to determine whether Palonidipine can be integrated into existing heart failure treatment protocols.

The regulatory landscape for Palonidipine is also evolving. Regulatory agencies have recognized the compound's unique properties and are considering expedited approval pathways for drugs with demonstrated clinical benefits over existing therapies. This progress reflects the growing interest in innovative cardiovascular medications and underscores the importance of compounds like Palonidipine in addressing unmet medical needs.

In conclusion, Palonidipine (CAS No. 96515-73-0) represents a significant advancement in cardiovascular pharmacology. Its selective calcium channel modulation, improved pharmacokinetics, and promising clinical outcomes position it as a valuable addition to the armamentarium of antihypertensive and antianginal therapies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in managing cardiovascular diseases worldwide.

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